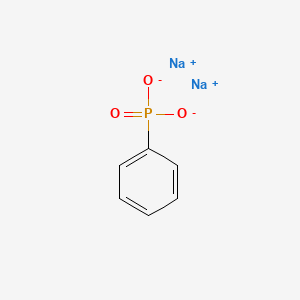
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonyl derivatives . For instance, sildenafil was prepared by reacting a cyclized compound with chlorosulfonic acid to produce a sulfonyl chloride derivative, which was then converted to the corresponding sulfonamide .Chemical Reactions Analysis
The chemical reactions involving chlorosulfonyl compounds can be complex and require relatively inert solvents due to the electrophilicity of these compounds .Aplicaciones Científicas De Investigación
- Field : Pharmaceutical Chemistry
- Application Summary : Chlorosulfonyl compounds are used in the synthesis of sildenafil (commonly known as Viagra) and its analogues . Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum .
- Method of Application : The chlorosulfonation reaction is used to synthesize sildenafil. This involves reacting 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid to produce 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
- Results : This method results in pure sildenafil with high yield .
- Field : Organic Chemistry
- Application Summary : Chlorosulfonyl compounds are used in the synthesis of oxazolo[5,4-d]pyrimidin-7-ones .
- Method of Application : The condensation of methyl 5-chlorosulfonyl-1,3-oxazole-4-carboxylates leads to oxazolo[5,4-d]pyrimidin-7-ones .
- Results : The specific results or outcomes of this application are not provided in the source .
Synthesis of Sildenafil and Its Analogues
Synthesis of Oxazolo[5,4-d]pyrimidin-7-ones
- This compound is available from chemical suppliers . However, specific applications or experimental procedures were not found in the sources.
- This compound is also available from chemical suppliers . Again, specific applications or experimental procedures were not found in the sources.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
- This compound is available from chemical suppliers . However, specific applications or experimental procedures were not found in the sources.
- This compound is also available from chemical suppliers . Again, specific applications or experimental procedures were not found in the sources.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-chlorosulfonyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQSWVHGVRETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503317 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
CAS RN |
60638-81-5 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














